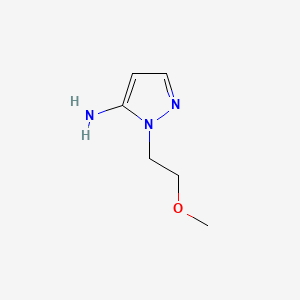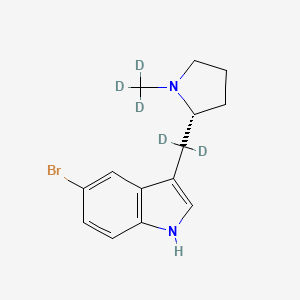
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole, commonly referred to as 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole, is a novel synthetic compound with a wide range of uses in scientific research. It is a halogenated indole derivative that has been used in a variety of applications, from drug design to biochemistry. This compound has recently gained attention due to its potential as an important tool for drug discovery.
科学的研究の応用
5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole has been used in a variety of scientific research applications. It has been used as a tool for drug design, as it has been found to bind to several drug targets. Additionally, it has been used as an inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Furthermore, it has been used to study the mechanism of action of several drugs and to evaluate their efficacy.
作用機序
The mechanism of action of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and modulates their activity. Additionally, it may interact with enzymes involved in the synthesis of prostaglandins and leukotrienes, thus inhibiting their production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole have yet to be fully elucidated. However, it has been found to be a potent inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
The use of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it is important to note that this compound is highly toxic and should be handled with caution.
将来の方向性
The potential future directions for 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to evaluate their efficacy. Furthermore, it could be used to create new materials with unique properties, such as biodegradable polymers or nanomaterials. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.
合成法
The synthesis of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is a multi-step process that involves the use of several reagents. The first step is the reaction of 2-bromo-3-methylpyrrolidin-2-one with 1-chloro-3-methyl-1H-indole, which yields the desired compound. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The next step involves the removal of the chlorine atom from the indole ring by the addition of a reducing agent such as sodium borohydride or lithium aluminum hydride. Finally, the desired compound is isolated by column chromatography.
特性
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

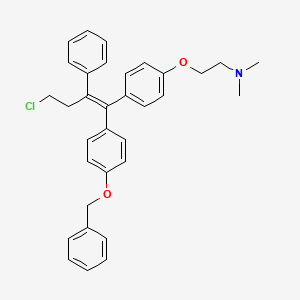


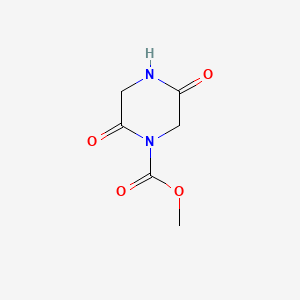
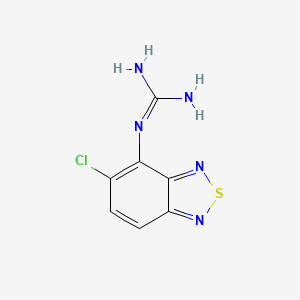
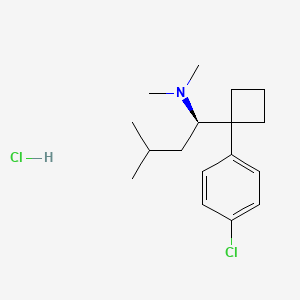
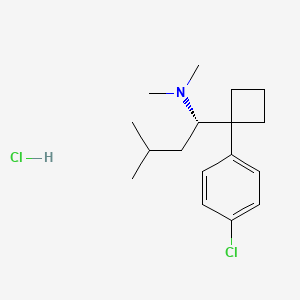
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)

